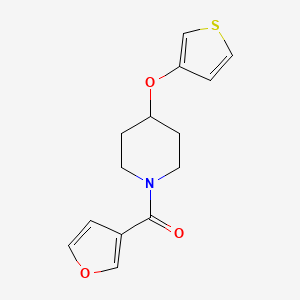

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a thiophene ring, and a piperidine ring

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially influence a variety of biological processes.

Biochemical Pathways

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

Coupling Reactions: The final step involves coupling the furan, thiophene, and piperidine rings using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has been investigated for its potential therapeutic properties. Its unique structural features suggest possible interactions with various biological targets, including:

- Receptors : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

- Enzymes : The compound may modulate enzyme activity related to inflammation or other disease processes.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess significant anti-tubercular activity against Mycobacterium tuberculosis .

- Antiviral Activity : Thiophene derivatives have been identified as possessing antiviral properties, making this compound a candidate for further exploration in viral infections .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

- Anti-Tubercular Agents : A series of novel substituted derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising therapeutic potential .

- Antiviral Research : Research has highlighted the efficacy of thiophene-based compounds in antiviral applications, demonstrating their ability to inhibit viral replication in vitro .

Comparación Con Compuestos Similares

Similar Compounds

- Furan-2-yl(4-(thiophen-2-yloxy)piperidin-1-yl)methanone

- Thiophen-3-yl(4-(furan-3-yloxy)piperidin-1-yl)methanone

- Pyridin-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Uniqueness

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O2S. The structure comprises a furan ring linked to a piperidine moiety via a thiophen-3-yloxy group. This unique arrangement of functional groups may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. For instance, structural studies indicate that the presence of the thiophene moiety enhances its interaction with specific proteins involved in signaling pathways .

Antiviral Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antiviral properties. For example, derivatives containing thiophene moieties have shown enhanced activity against viral infections, suggesting that this compound may also possess similar antiviral efficacy .

Case Studies

- Antiviral Efficacy : A study focused on compounds with thiophene groups reported that certain derivatives demonstrated EC50 values as low as 30.57 μM against Tobacco Mosaic Virus (TMV), indicating potent antiviral activity . This suggests that this compound could be explored for its potential as an antiviral agent.

- Inhibition Studies : Inhibition assays conducted on related compounds revealed that modifications in the piperidine and thiophene structures significantly affected their inhibitory activity against specific enzymes. For instance, compounds modified at the C2 position exhibited increased potency, highlighting the importance of structural optimization in enhancing biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiophenol Intermediate : The synthesis begins with the reaction of thiophene derivatives with appropriate halogenating agents to form thiophenol intermediates.

- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving suitable amines.

- Coupling Reaction : The final step involves coupling the thiophenol derivative with the piperidine ring using nucleophilic substitution reactions, leading to the formation of the target compound.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

furan-3-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-14(11-3-7-17-9-11)15-5-1-12(2-6-15)18-13-4-8-19-10-13/h3-4,7-10,12H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGWZTNURWWRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.